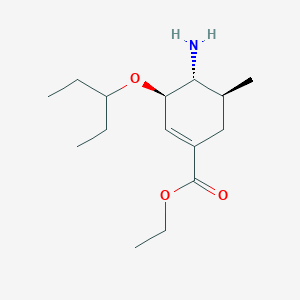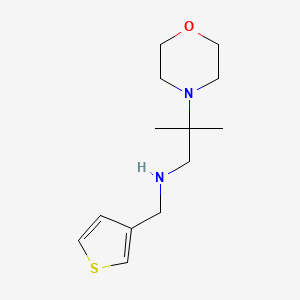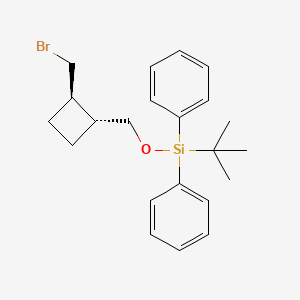
(((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane is a complex organic compound that features a cyclobutyl ring substituted with a bromomethyl group and a methoxy group, which is further connected to a tert-butyl-diphenylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Formation of the tert-Butyl-diphenylsilane Moiety: This moiety can be synthesized by reacting tert-butyl chloride with diphenylsilane in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the bromomethyl group, converting it to a methyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium cyanide (NaCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted cyclobutyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of cyclobutyl-containing molecules on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, the compound could be investigated for its potential pharmacological properties. The presence of the bromomethyl group and the cyclobutyl ring may impart unique biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its structural rigidity and functional groups.
作用机制
The mechanism of action of (((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane would depend on its specific application. In chemical reactions, the bromomethyl group can act as a reactive site for nucleophilic attack, while the methoxy group can participate in hydrogen bonding or other interactions. The tert-butyl-diphenylsilane moiety provides steric bulk and can influence the overall reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
(((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)dimethylsilane: Similar structure but with dimethylsilane instead of diphenylsilane.
(((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)trimethylsilane: Similar structure but with trimethylsilane instead of diphenylsilane.
Uniqueness
The uniqueness of (((1R,2R)-2-(Bromomethyl)cyclobutyl)methoxy)(tert-butyl)diphenylsilane lies in the combination of the cyclobutyl ring, bromomethyl group, and the bulky tert-butyl-diphenylsilane moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C22H29BrOSi |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
[(1R,2R)-2-(bromomethyl)cyclobutyl]methoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H29BrOSi/c1-22(2,3)25(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-17-19-15-14-18(19)16-23/h4-13,18-19H,14-17H2,1-3H3/t18-,19-/m0/s1 |
InChI 键 |
ATLSCFUCYNDZTH-OALUTQOASA-N |
手性 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CC[C@H]3CBr |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC3CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14891367.png)
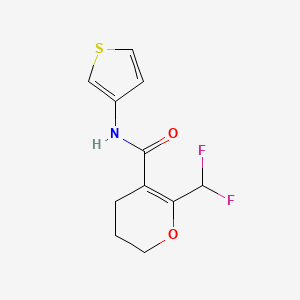
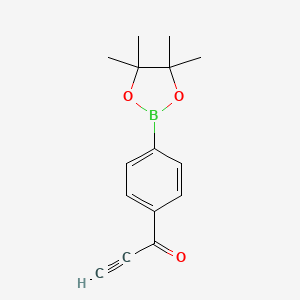

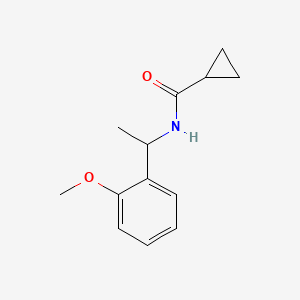
![(2S)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide](/img/structure/B14891401.png)
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14891407.png)
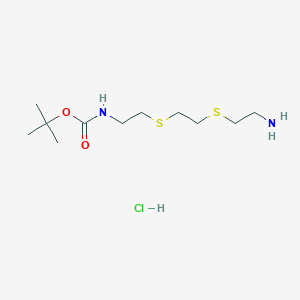
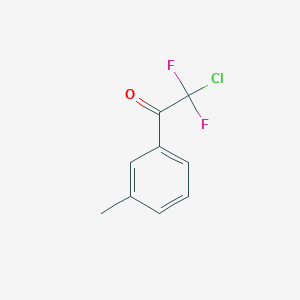
![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)

